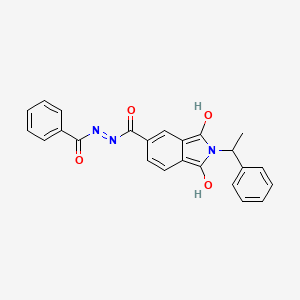![molecular formula C21H21NO4 B4164208 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in nociception, the process of sensing and transmitting pain signals. A-317491 has been extensively studied for its potential use in the treatment of chronic pain.
Mechanism of Action
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione works by blocking the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can reduce the transmission of pain signals and thus reduce pain. The exact mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is still being studied.
Biochemical and physiological effects:
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. It has also been shown to reduce the activity of glial cells, which play a role in the development of chronic pain. Additionally, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors. This makes it a useful tool for studying the role of these receptors in pain transmission. However, one limitation of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione and its potential use in other areas of medicine, such as cancer and neurodegenerative diseases.
Scientific Research Applications
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in the treatment of chronic pain. Several studies have shown that 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can effectively reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a rapid onset of action and a long duration of effect.
properties
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-7-15-10-11-18(19(14-15)25-2)26-13-6-12-22-20(23)16-8-4-5-9-17(16)21(22)24/h3-5,8-11,14H,1,6-7,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSKLQHZRWPIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4164127.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164132.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4164140.png)
![methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B4164141.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![7-{(5-iodo-2-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4164155.png)
![3,3'-[(3-ethoxy-4-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4164169.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)


![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)

